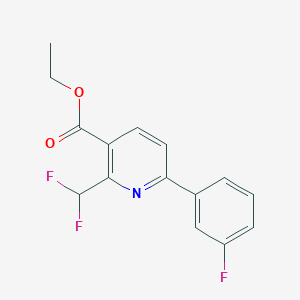

Ethyl 2-(difluoromethyl)-6-(3-fluorophenyl)nicotinate

Description

Ethyl 2-(difluoromethyl)-6-(3-fluorophenyl)nicotinate is a fluorinated nicotinic acid derivative characterized by a difluoromethyl group at the 2-position of the pyridine ring and a 3-fluorophenyl substituent at the 6-position. Its molecular formula is C₁₅H₁₂F₃NO₂, with a molecular weight of 295.26 g/mol .

Properties

Molecular Formula |

C15H12F3NO2 |

|---|---|

Molecular Weight |

295.26 g/mol |

IUPAC Name |

ethyl 2-(difluoromethyl)-6-(3-fluorophenyl)pyridine-3-carboxylate |

InChI |

InChI=1S/C15H12F3NO2/c1-2-21-15(20)11-6-7-12(19-13(11)14(17)18)9-4-3-5-10(16)8-9/h3-8,14H,2H2,1H3 |

InChI Key |

FJKOQGGUEJNEOP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C=C1)C2=CC(=CC=C2)F)C(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(difluoromethyl)-6-(3-fluorophenyl)nicotinate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Nicotinic Acid Derivative: The starting material, nicotinic acid, is esterified with ethanol to form ethyl nicotinate.

Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced via a nucleophilic substitution reaction using a suitable difluoromethylating agent.

Fluorination: The fluorophenyl group is introduced through a palladium-catalyzed cross-coupling reaction with a fluorinated aryl halide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(difluoromethyl)-6-(3-fluorophenyl)nicotinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, aldehydes.

Substitution: Amines, thioethers, ethers.

Scientific Research Applications

Ethyl 2-(difluoromethyl)-6-(3-fluorophenyl)nicotinate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(difluoromethyl)-6-(3-fluorophenyl)nicotinate involves its interaction with specific molecular targets and pathways. The difluoromethyl and fluorophenyl groups enhance its binding affinity to certain enzymes and receptors, modulating their activity. This compound may inhibit or activate specific biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Ethyl 2-(difluoromethyl)-6-(4-fluorophenyl)nicotinate

- Molecular Formula: C₁₅H₁₂F₃NO₂ (identical to the target compound).

- Key Difference : The fluorophenyl group is at the 4-position instead of the 3-position.

Methyl 2-(fluoromethyl)-6-(3-fluorophenyl)-5-nitronicotinate (Compound 5d)

- Molecular Formula : C₁₄H₁₁F₂N₂O₄.

- Key Differences : Replaces the difluoromethyl group with a fluoromethyl group and introduces a nitro group at the 5-position.

- Impact : The nitro group increases electron deficiency, enhancing reactivity in nucleophilic substitution reactions. The fluoromethyl group offers lower lipophilicity (LogP) compared to difluoromethyl .

Ethyl 6-(2-fluorophenyl)nicotinate

- Molecular Formula: C₁₄H₁₂FNO₂.

- Key Differences : Lacks the difluoromethyl group and has a 2-fluorophenyl substituent.

Functional Group Modifications

Ethyl 2-hydroxy-6-(trifluoromethyl)nicotinate

- Molecular Formula: C₉H₈F₃NO₃.

- Key Differences : Replaces difluoromethyl with a hydroxyl group and substitutes the fluorophenyl with a trifluoromethyl group.

Ethyl 5-(aminocarbonothioyl)-6-methyl-2-(trifluoromethyl)nicotinate

- Molecular Formula : C₁₁H₁₁F₃N₂O₂S.

- Key Differences: Features a trifluoromethyl group and an aminocarbonothioyl side chain.

- Impact : The thiourea moiety may improve metal-binding capacity, relevant in enzyme inhibition, while the trifluoromethyl group increases lipophilicity compared to difluoromethyl .

Physicochemical Properties

Biological Activity

Ethyl 2-(difluoromethyl)-6-(3-fluorophenyl)nicotinate is a compound of significant interest in pharmaceutical chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse sources.

Chemical Structure and Properties

This compound has the molecular formula CHFNO and a molecular weight of approximately 295.26 g/mol. The compound is characterized by a nicotinic acid derivative structure , featuring both a difluoromethyl group and a 3-fluorophenyl substituent attached to the pyridine ring. These fluorinated groups are known to enhance biological activity and metabolic stability, making this compound a candidate for various therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Formation of the pyridine ring : Utilizing precursors such as ethyl nicotinate.

- Introduction of fluorinated groups : Achieved through electrophilic fluorination or nucleophilic substitution reactions.

The synthesis aims to achieve high yields while minimizing by-products, which is crucial for pharmaceutical development.

Research indicates that this compound interacts with several biological targets, particularly in the central nervous system and cardiovascular systems. Its mechanism of action is believed to involve modulation of neurotransmitter systems, potentially affecting pathways related to:

- Dopaminergic signaling : Influencing mood and behavior.

- Adrenergic receptors : Affecting cardiovascular responses.

Pharmacological Effects

Studies have demonstrated various pharmacological effects associated with this compound:

- Antidepressant-like activity : In animal models, it has shown promise in alleviating symptoms of depression.

- Anti-inflammatory properties : The compound may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Unique Features | Potential Applications |

|---|---|---|

| Methyl 2-(trifluoromethyl)-6-(4-fluorophenyl)nicotinate | Enhanced lipophilicity | CNS disorders |

| Ethyl 2-(fluoromethyl)-6-(4-chlorophenyl)nicotinate | Contains a chlorophenyl group | Anti-inflammatory properties |

| Methyl 2-(difluoromethyl)-5-oxo-4-phenylpyridine | Different substitution pattern | Antiparasitic agents |

This comparison highlights the unique attributes of this compound, particularly regarding its specific fluorinated substituents and their implications for biological activity and chemical reactivity.

Case Studies and Research Findings

Recent studies have focused on the efficacy and safety profile of this compound. For instance:

- In vivo studies : Animal models have been used to assess the antidepressant effects, demonstrating significant behavioral improvements compared to control groups.

- In vitro assays : These studies have shown that the compound can effectively inhibit specific enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.